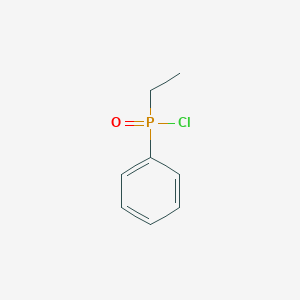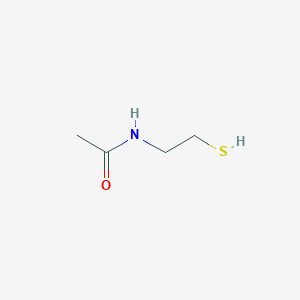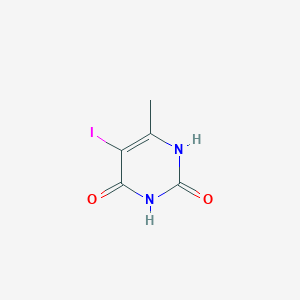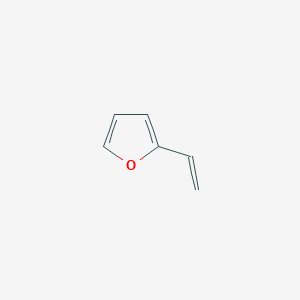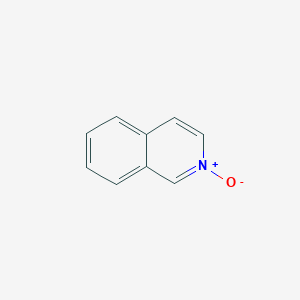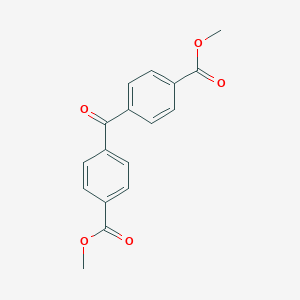
(2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate: is a chemical compound with the molecular formula C10H11Cl2NO3. This compound is known for its unique structure, which includes a carbamate group, a phenyl ring, and two chlorine atoms. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester typically involves the reaction of 2,2-dichloro-3-hydroxy-3-phenylpropanol with a suitable carbamoylating agent. One common method is the reaction with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: (2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on enzymes and cellular processes. It may act as an inhibitor or activator of specific biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its unique structure allows for the design of novel pharmaceuticals with specific biological activities.
Industry: In the industrial sector, carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester is used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The presence of the carbamate group allows for the formation of stable intermediates, which can modulate biological activities.
Comparison with Similar Compounds
- Carbamic acid, 3-hydroxy-2,2-dimethyl-3-phenylpropyl ester
- Carbamic acid, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propyl ester
- Carbamic acid, 2,2-dichloro-1-phenyl-1,3-propanediol 3-carbamate
Uniqueness: (2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate is unique due to the presence of two chlorine atoms and a phenyl ring, which confer specific reactivity and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and dynamics, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1211-00-3 |
|---|---|
Molecular Formula |
C10H11Cl2NO3 |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
(2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate |
InChI |
InChI=1S/C10H11Cl2NO3/c11-10(12,6-16-9(13)15)8(14)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H2,13,15) |
InChI Key |
KIUGWPDQHKXJHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


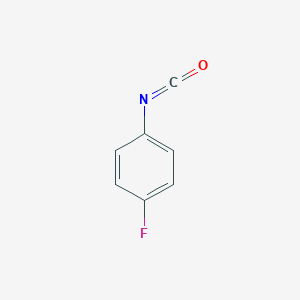
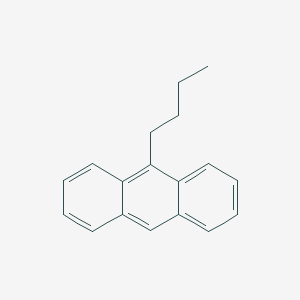
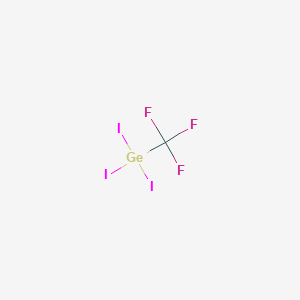
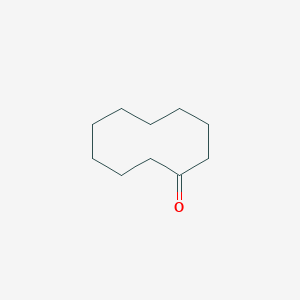
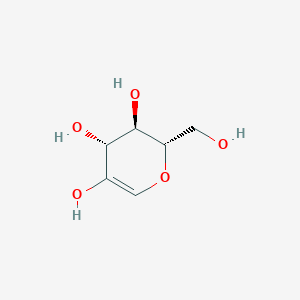

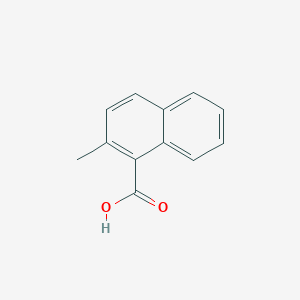
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
